molecular formula C17H15FO3 B1609397 3,4-Dimethoxy-4'-fluorochalcone CAS No. 28081-14-3

3,4-Dimethoxy-4'-fluorochalcone

Cat. No.: B1609397
CAS No.: 28081-14-3
M. Wt: 286.3 g/mol
InChI Key: MWFPOMHEKFNGLA-YCRREMRBSA-N
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Description

3,4-Dimethoxy-4’-fluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative is characterized by the presence of methoxy groups at the 3 and 4 positions and a fluorine atom at the 4’ position on the phenyl rings. It is known for its yellow crystalline appearance and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-4’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: On an industrial scale, the production of 3,4-Dimethoxy-4’-fluorochalcone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-4’-fluorochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones or alcohol derivatives.

    Substitution: Amino or thio-substituted chalcones.

Scientific Research Applications

3,4-Dimethoxy-4’-fluorochalcone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.

    Biology: It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs for treating cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The biological activity of 3,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its ability to interact with cellular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). The compound also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

    3,4-Dimethoxychalcone: Lacks the fluorine atom, which may alter its biological activity and reactivity.

    4’-Fluorochalcone: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.

    2’,4’-Dichloro-3,4-dimethoxychalcone: Contains additional chlorine atoms, which can significantly change its chemical and biological properties.

Uniqueness: 3,4-Dimethoxy-4’-fluorochalcone is unique due to the combined presence of methoxy and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research fields.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFPOMHEKFNGLA-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-14-3
Record name NSC125657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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